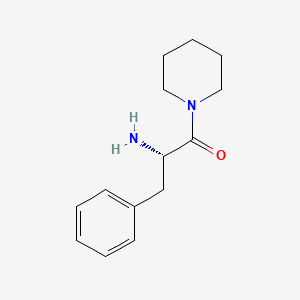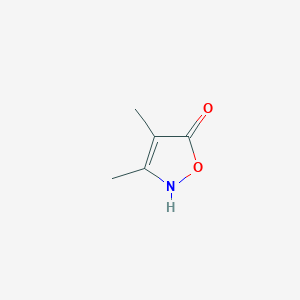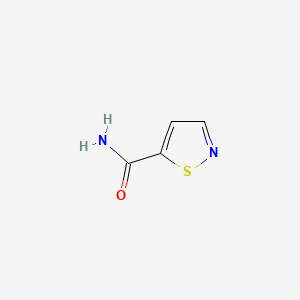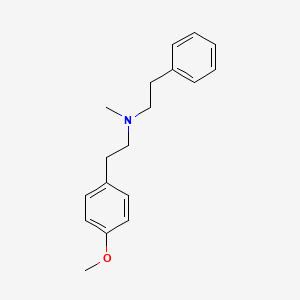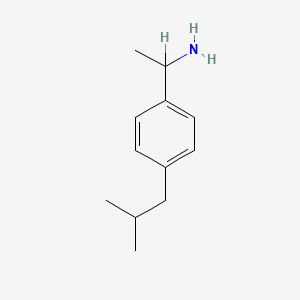![molecular formula C13H10N2O2S B1633494 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 24086-27-9](/img/structure/B1633494.png)
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 24086-27-9 and a molecular weight of 258.3 . Its linear formula is C13 H10 N2 O2 S .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C13 H10 N2 O2 S . For a more detailed view of the structure, you may refer to the 2D or 3D molecular structure files available in chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in the synthesis of new biologically active compounds .Applications De Recherche Scientifique
Antimicrobial Activities
The derivative of thieno[2,3-c]pyrazole, particularly those based on 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole, has been explored for antimicrobial activities. Compounds synthesized using this derivative have shown moderate to high antimicrobial activity against various microorganisms, including Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum (fungus), Candida albicans (yeast fungus), Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative bacteria) (Aly, 2016).
Synthesis of Novel Heterocyclic Compounds
Various novel heterocyclic compounds have been synthesized using derivatives of thieno[2,3-c]pyrazole, including bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives. These compounds have been investigated for their unique chemical properties and potential applications in various scientific fields (Haider et al., 2005).
Development of Anti-Inflammatory Agents
Compounds derived from thieno[2,3-c]pyrazole have been studied for their potential as anti-inflammatory agents. This includes the synthesis and evaluation of new compounds for their ability to reduce inflammation, as demonstrated in models like the carrageenan-induced rat paw edema assay (El-Dean et al., 2015).
Application in Dye and Pigment Synthesis
The thieno[2,3-c]pyrazole derivatives have been utilized in the synthesis of dyes and pigments. Studies have shown that these compounds can be effective in producing a range of colors and have applications in various industries (Tao et al., 2019).
Use in Coordination Chemistry and Crystal Structures
Research has also been conducted on the coordination chemistry of thieno[2,3-c]pyrazole derivatives, particularly in the synthesis of mononuclear CuII/CoII coordination complexes. These complexes have been studied for their crystal structures and potential applications in materials science (Radi et al., 2015).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . This interaction is crucial as it helps in understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it prevents formalin-induced tonic pain by inhibiting D-amino acid oxidase, which is essential for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of D-amino acid oxidase, leading to reduced oxidative stress in cells. This inhibition is achieved by binding to the active site of the enzyme, thereby preventing its normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored in dry conditions at 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on D-amino acid oxidase over extended periods, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits D-amino acid oxidase without causing significant adverse effects. At higher doses, it may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of D-amino acid oxidase affects the metabolic flux of D-amino acids, leading to changes in metabolite levels. This interaction is crucial for understanding its potential therapeutic benefits and side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNFCSPPOYXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





